molecular formula C27H27N3O3S2 B2503306 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 477569-87-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2503306
CAS No.: 477569-87-2
M. Wt: 505.65
InChI Key: SUXGHWUVMJTIKU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole moiety linked to a phenyl group and a 3,5-dimethylpiperidinyl sulfonyl substituent. Its structure integrates a sulfonamide group, which is critical for enhancing solubility and binding interactions, and a benzo[d]thiazole ring, a pharmacophore often associated with bioactivity in medicinal chemistry (e.g., kinase inhibition or analgesic effects) . The 3,5-dimethylpiperidinyl group introduces steric and electronic modifications that may influence target selectivity or metabolic stability compared to simpler aryl sulfonamides.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-18-15-19(2)17-30(16-18)35(32,33)21-13-11-20(12-14-21)26(31)28-23-8-4-3-7-22(23)27-29-24-9-5-6-10-25(24)34-27/h3-14,18-19H,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXGHWUVMJTIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological effects, particularly focusing on antitumor, antibacterial, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, a phenyl group, and a piperidine sulfonamide. The general formula can be represented as follows:

C20H22N4O2S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The synthesis typically involves multi-step reactions including acylation and sulfonation processes. For instance, the synthesis can begin with the reaction of 2-aminobenzothiazole derivatives with appropriate acylating agents under basic conditions to yield the desired benzamide derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazoles. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including HCC827 and NCI-H358. The IC50 values for these cell lines were reported as follows:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results indicate that the compound may effectively disrupt tumor growth mechanisms .

Antibacterial Activity

In addition to its antitumor properties, the compound has been evaluated for antibacterial activity. Preliminary tests suggest that it possesses moderate antibacterial effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent. Specific activity data are still under investigation but indicate a potential for use in treating bacterial infections .

The biological activity of this compound is believed to involve interactions with DNA and various cellular pathways. Studies have shown that related compounds can bind to DNA in the minor groove, affecting replication and transcription processes . This binding affinity is crucial for their antitumor effects.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving the administration of the compound in a xenograft model demonstrated significant tumor size reduction compared to controls. The mechanism was attributed to apoptosis induction in cancer cells.
  • Case Study on Antibacterial Effects : Another investigation focused on its efficacy against resistant bacterial strains showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, some derivatives have shown significant antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity Results

CompoundMIC (µg/mL)Target Organism
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-sulfonamide1.0E. coli
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-sulfonamide0.5S. aureus

Anticancer Activity

Research has indicated that benzothiazole derivatives possess anticancer properties. Studies on similar compounds have demonstrated their ability to inhibit cancer cell growth, particularly in colorectal carcinoma cell lines .

Table 3: Anticancer Activity Results

CompoundIC50 (µM)Cancer Cell Line
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-sulfonamide5.85HCT116 (Colorectal Carcinoma)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-sulfonamide4.53HCT116 (Colorectal Carcinoma)

Case Studies and Research Findings

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related compound exhibited antibacterial effects comparable to established antibiotics like vancomycin against resistant strains of bacteria .
  • Anticancer Screening : Research highlighted that certain derivatives showed promising results in inhibiting cancer cell lines, suggesting a potential pathway for developing new anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-containing benzamides and triazoles. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural Comparison with Analogs

Compound Name / ID Core Structure Sulfonyl Substituent Key Functional Groups Yield (%) Reference
Target Compound Benzamide 3,5-Dimethylpiperidin-1-yl Benzo[d]thiazole, sulfonamide N/A
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–25) Piperidine-4-carboxamide 3,5-Dimethylphenyl Benzo[d]thiazole, sulfonamide 63
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] 1,2,4-Triazole Halophenyl (X = H, Cl, Br) Triazole, sulfonyl N/A
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole α-Halogenated ketones Triazole-thioether, sulfonyl N/A

Key Observations :

Sulfonyl Group Variations: The target compound’s 3,5-dimethylpiperidinyl sulfonyl group differs from aryl sulfonyl substituents (e.g., 3,5-dimethylphenyl in compound 4–25 ). Piperidinyl groups may enhance solubility due to their basic nitrogen, whereas aryl groups (e.g., halophenyl in ) could improve lipophilicity and membrane permeability.

Core Structure Differences :

  • The target’s benzamide scaffold contrasts with triazole-based analogs in . Triazoles exhibit tautomerism (e.g., thione-thiol equilibrium in [7–9]), which may complicate stability or binding modes compared to the rigid benzamide framework.
  • Benzo[d]thiazole is a shared pharmacophore in the target and compounds , likely contributing to π-π stacking or hydrophobic interactions in biological targets.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step reactions, similar to ’s hydrazinecarbothioamides [4–6] and triazoles [7–9], which require sequential nucleophilic additions and cyclizations .
  • In contrast, compounds were synthesized via direct sulfonylation of piperidine-4-carboxamide precursors, suggesting divergent synthetic pathways depending on core structure.

Analytical and Spectroscopic Comparisons

Table 2: Spectral Data Highlights

Compound Type IR Features (cm⁻¹) NMR Characteristics HRMS Validation Reference
Target Compound Expected νC=O (~1660–1680), νS=O (~1350) Aromatic protons (δ 7.0–8.5), dimethylpiperidinyl CH3 (δ 1.0–1.5) Not reported
Hydrazinecarbothioamides [4–6] νC=S (1243–1258), νC=O (1663–1682) NH signals (δ 8.5–10.0), aromatic protons (δ 7.2–8.3) Confirmed via elemental analysis
Compound 4–25 Not reported Piperidine CH2 (δ 2.5–3.5), benzo[d]thiazole protons (δ 7.4–8.1) [M+H]⁺ calc. 586.12, exp. 586.10

Insights :

  • The absence of νC=O in triazoles [7–9] (IR ~1660–1680 cm⁻¹) confirms cyclization, whereas the target’s benzamide would retain this band.
  • Compound 4–25 showed precise HRMS alignment (Δ < 0.02 Da), underscoring synthetic reliability for sulfonamide analogs.

Preparation Methods

Cyclocondensation of 2-Aminothiophenol

The benzothiazole nucleus is constructed via cyclization of 2-aminothiophenol with ortho-substituted benzaldehyde. Under oxidative conditions (e.g., DMSO as an oxidant), this reaction proceeds through a Schiff base intermediate, followed by intramolecular cyclization to yield 2-arylbenzothiazoles.

Example Protocol :

  • Reactants : 2-Aminothiophenol (1.0 eq), 2-nitrobenzaldehyde (1.2 eq), S₈ (3.0 eq).
  • Conditions : DMSO, 140°C, N₂ atmosphere, 22 hours.
  • Yield : 80–90%.

This method avoids halogenated precursors and transition-metal catalysts, aligning with green chemistry principles.

Functionalization at the Phenyl Ring

Nitration or amination of the phenyl ring is achieved using HNO₃/H₂SO₄ or Ullmann coupling, respectively. Reduction of nitro groups to amines is performed with H₂/Pd-C or SnCl₂/HCl.

Preparation of the Sulfonylated Benzamide Moiety

Sulfonation of 4-Chlorobenzoyl Chloride

Chlorosulfonation of 4-chlorobenzoyl chloride introduces the sulfonyl group:

  • Reactants : 4-Chlorobenzoyl chloride (1.0 eq), ClSO₃H (2.0 eq).
  • Conditions : 0–5°C, 2 hours.
  • Product : 4-(Chlorosulfonyl)benzoyl chloride (yield: 85–90%).

Piperidine Substitution

The chlorosulfonyl group is displaced by 3,5-dimethylpiperidine under basic conditions:

  • Reactants : 4-(Chlorosulfonyl)benzoyl chloride (1.0 eq), 3,5-dimethylpiperidine (1.5 eq), DIEA (2.0 eq).
  • Solvent : Anhydrous THF or DCM.
  • Conditions : 0°C to RT, 12 hours.
  • Yield : 75–80%.

Amide Bond Formation

Coupling the benzothiazole-phenyl amine with the sulfonylated benzoyl chloride is achieved via Schotten-Baumann or Steglich esterification:

Schotten-Baumann Reaction

  • Reactants : 2-(2-Aminophenyl)benzo[d]thiazole (1.0 eq), 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl chloride (1.2 eq).
  • Base : NaOH (2.0 eq).
  • Solvent : THF/H₂O (2:1).
  • Conditions : 0°C, 4 hours.
  • Yield : 70–75%.

Catalytic Coupling Agents

For higher yields, carbodiimide-based agents (e.g., EDCl, DCC) with DMAP are employed:

  • Catalyst : EDCl (1.5 eq), DMAP (0.1 eq).
  • Solvent : Anhydrous DMF.
  • Conditions : RT, 24 hours.
  • Yield : 85–90%.

Optimization and Industrial Scalability

Solvent and Temperature Effects

  • DMSO enhances cyclization efficiency in benzothiazole synthesis but requires strict temperature control (140°C).
  • Polar aprotic solvents (e.g., DMF) improve sulfonylation reactivity but necessitate anhydrous conditions.

Catalytic Systems

  • Palladium catalysts (e.g., PdCl₂(dppf)) enable cross-coupling of boronic acid intermediates with chloropyrimidines, though their use adds cost.
  • Metal-free conditions reduce purification complexity, favoring large-scale production.

Data Tables

Table 1: Comparative Yields of Key Synthesis Steps

Step Reagents/Conditions Yield (%)
Benzothiazole formation S₈, DMSO, 140°C 80–90
Sulfonation ClSO₃H, 0°C 85–90
Piperidine substitution DIEA, THF 75–80
Amide coupling (EDCl) EDCl/DMAP, DMF 85–90

Table 2: Solvent Optimization for Amide Bond Formation

Solvent Reaction Time (h) Yield (%)
THF 4 70–75
DMF 24 85–90
DCM 48 60–65

Q & A

Q. What are the critical steps and challenges in synthesizing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide?

The synthesis involves multi-step organic reactions:

  • Benzothiazole core formation : Condensation of o-aminothiophenol with aldehydes under oxidative conditions .
  • Sulfonylation : Reaction of 4-sulfonylbenzoyl chloride with 3,5-dimethylpiperidine, requiring anhydrous conditions and a base (e.g., triethylamine) to prevent hydrolysis .
  • Amide coupling : Activation of the carboxylic acid group (e.g., via HATU or EDCI) and reaction with the benzothiazole-containing aniline derivative .
    Challenges :
  • Purification of intermediates due to polar byproducts.
  • Ensuring regioselectivity during sulfonylation to avoid cross-reactivity with other nucleophilic groups .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the sulfonamide and benzothiazole groups .
  • HPLC : To assess purity (>95% required for biological assays) and monitor reaction progress .
  • Mass spectrometry (HRMS) : For molecular weight validation and detection of side products .
  • X-ray crystallography : To resolve ambiguities in stereochemistry and confirm spatial arrangement of the 3,5-dimethylpiperidine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional group variation :
    • Replace the 3,5-dimethylpiperidine sulfonamide with other cyclic amines (e.g., morpholine, piperazine) to modulate lipophilicity and target binding .
    • Modify the benzothiazole substituents (e.g., electron-withdrawing groups) to enhance metabolic stability .
  • Biological assays :
    • Test against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding affinity .
    • Evaluate cytotoxicity in cell lines (e.g., HepG2, HEK293) to identify selective activity .

Q. How should researchers address contradictory data in biological assays (e.g., inconsistent IC50 values)?

  • Controlled variables :
    • Standardize assay conditions (pH, temperature, DMSO concentration) to minimize solvent effects .
    • Validate target engagement using orthogonal methods (e.g., thermal shift assays for protein-ligand binding) .
  • Data normalization :
    • Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .
    • Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What in silico strategies can predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with CYP450 isoforms (e.g., CYP3A4) and assess metabolic stability .
  • ADMET prediction : Tools like SwissADME to estimate logP (target: 2–4), solubility (AlogPS), and blood-brain barrier permeability .
  • MD simulations : GROMACS for analyzing conformational stability of the sulfonamide-piperidine linkage in aqueous environments .

Methodological Considerations

Q. How to design experiments for stability studies under physiological conditions?

  • Forced degradation :
    • Acid/Base: Expose to 0.1M HCl/NaOH at 37°C for 24 hours, then analyze via HPLC .
    • Oxidative: Treat with 3% H2O2 and monitor sulfonamide group integrity via LC-MS .
  • Light sensitivity : UV irradiation (254 nm) for 48 hours to assess photodegradation products .

Q. What strategies mitigate low yields in the final amide coupling step?

  • Activation reagents : Switch from EDCI/HOBt to HATU for higher coupling efficiency .
  • Solvent optimization : Use DMF or THF instead of DCM to improve solubility of intermediates .
  • Temperature control : Perform reactions at 0–5°C to suppress racemization .

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